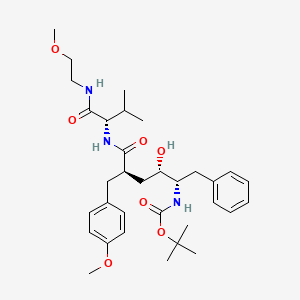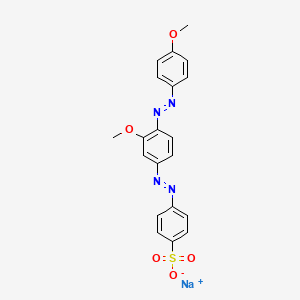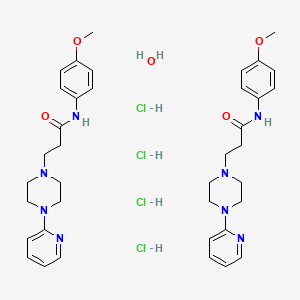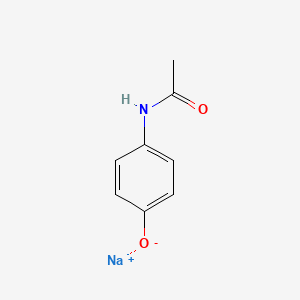
4-Thiazolemethanamine, N-(2-methoxyethyl)-N-(1-methylethyl)-2-(1-pentyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum(II) iodide can be synthesized through the direct reaction of platinum metal with iodine. The reaction is typically carried out at elevated temperatures to ensure complete reaction:
Pt+I2→PtI2
This method involves heating platinum and iodine in a sealed tube to prevent the escape of iodine vapors .
Industrial Production Methods
In industrial settings, the production of platinum(II) iodide may involve more sophisticated techniques to ensure high purity and yield. One common method is the reaction of platinum(IV) chloride with potassium iodide in an aqueous solution, followed by the reduction of the resulting platinum(IV) iodide to platinum(II) iodide:
PtCl4+4KI→PtI4+4KCl
PtI4→PtI2+I2
This method allows for better control over the reaction conditions and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Platinum(II) iodide undergoes various chemical reactions, including:
Oxidation: PTI-2 can be oxidized to form platinum(IV) iodide.
Reduction: It can be reduced back to platinum metal.
Substitution: PTI-2 can undergo substitution reactions with ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as chlorine or bromine can be used to oxidize PTI-2.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as ammonia (NH₃) or phosphines (PR₃) can be used in substitution reactions under mild conditions
Major Products Formed
Oxidation: Platinum(IV) iodide (PtI₄)
Reduction: Platinum metal (Pt)
Substitution: Complexes such as cis-[Pt(NH₃)₂I₂] or cis-[Pt(PR₃)₂I₂]
Scientific Research Applications
Platinum(II) iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of platinum(II) iodide involves its interaction with biological molecules. PTI-2 can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is similar to that of cisplatin, a well-known platinum-based anticancer drug . Additionally, PTI-2 can interact with proteins, altering their structure and function, which contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Cisplatin (cis-[PtCl₂(NH₃)₂]): A widely used platinum-based anticancer drug.
Carboplatin (cis-[Pt(CBDCA)(NH₃)₂]): A second-generation platinum drug with reduced side effects.
Oxaliplatin (cis-[Pt(DACH)(oxalate)]): A third-generation platinum drug used in colorectal cancer treatment.
Uniqueness of PTI-2
Platinum(II) iodide is unique due to its iodide ligands, which confer distinct chemical properties compared to other platinum-based compounds. PTI-2 exhibits higher reactivity towards certain biological molecules, making it a promising candidate for overcoming resistance to traditional platinum drugs .
Properties
CAS No. |
1400742-45-1 |
|---|---|
Molecular Formula |
C23H33N3OS |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C23H33N3OS/c1-5-6-9-12-26-16-21(20-10-7-8-11-22(20)26)23-24-19(17-28-23)15-25(18(2)3)13-14-27-4/h7-8,10-11,16-18H,5-6,9,12-15H2,1-4H3 |
InChI Key |
PSAKYYVEVVAWJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CCOC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


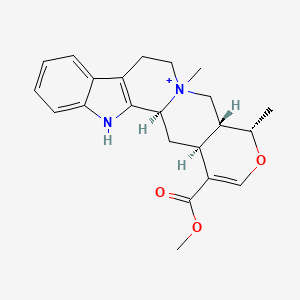
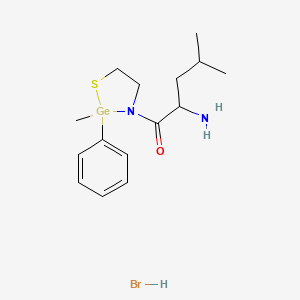
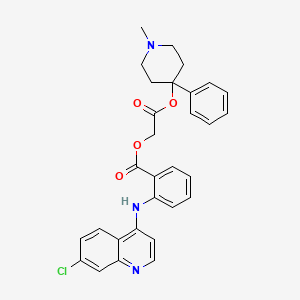
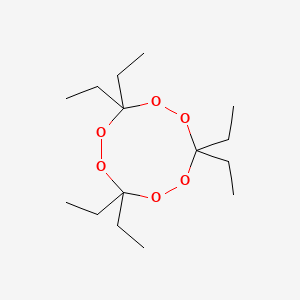
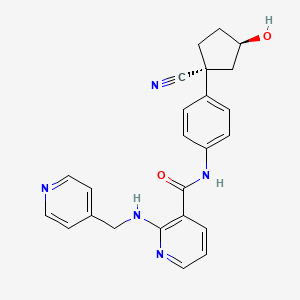
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
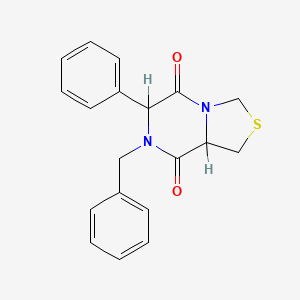
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)


